![molecular formula C11H16O7 B3317535 1,3,5-tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose CAS No. 96291-74-6](/img/structure/B3317535.png)
1,3,5-tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose
Overview
Description
1,3,5-Tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose is a synthetic derivative of pentofuranose, a five-membered ring sugar molecule. This compound is characterized by the presence of three acetyl groups attached to the oxygen atoms at the 1, 3, and 5 positions of the furanose ring, and a deoxy group at the 2 position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Acetylation of Pentofuranose: The compound can be synthesized by acetylating pentofuranose using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-Dimethylaminopyridine). The reaction is typically carried out at elevated temperatures to ensure complete acetylation.
Deoxygenation: The deoxy group at the 2 position can be introduced by treating the pentofuranose with a deoxygenating agent such as triphenylphosphine and carbon tetrachloride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and stirred to ensure uniform reaction. The product is then purified through crystallization or chromatography.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed where the reactants are continuously fed into a reactor, and the product is continuously extracted and purified.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, sodium periodate, and TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride to produce reduced derivatives.
Substitution: Substitution reactions can be carried out by treating the compound with nucleophiles such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), TEMPO, aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ether or THF (tetrahydrofuran) solvents.
Substitution: Amines, alcohols, halides, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amides, ethers, halides.
Scientific Research Applications
Organic Synthesis
1,3,5-Tri-O-acetyl-2-deoxy-α-D-erythro-pentofuranose serves as a crucial building block in organic chemistry. It is primarily used in the synthesis of nucleosides through chemoenzymatic methods. The acetyl groups enhance the compound's reactivity and solubility, facilitating various chemical transformations.
Case Study: Nucleoside Synthesis
In a study published by ChemicalBook, triacetylated 2-deoxy-D-ribose was utilized to synthesize nucleosides via enzymatic processes. The acetylation protects the hydroxyl groups during the reaction, allowing for selective modifications that lead to the formation of nucleoside analogs with potential antiviral properties .
Pharmaceutical Applications
The compound has garnered interest in drug development due to its structural similarity to naturally occurring nucleosides. Researchers have explored its potential as a precursor for antiviral and anticancer agents.
Case Study: Antiviral Agents
Research indicates that derivatives of triacetylated 2-deoxy-D-ribose exhibit antiviral activity against various viruses. For instance, modifications of this compound have been tested for efficacy against HIV and herpes simplex virus (HSV), demonstrating promising results in inhibiting viral replication .
Biochemical Research
In biochemical studies, triacetylated derivatives are often used to investigate enzyme mechanisms and substrate specificity. The compound's ability to mimic natural substrates makes it an excellent candidate for studying glycosylation processes.
Case Study: Enzyme Mechanism Investigation
A notable study involved using triacetylated 2-deoxy-D-ribose to probe the active site of glycosyltransferases. By analyzing the binding interactions between the enzyme and the acetylated sugar, researchers gained insights into substrate recognition and catalysis mechanisms .
Material Science
Beyond traditional biochemical applications, triacetylated sugars are being explored in material science for their potential use in biocompatible materials and drug delivery systems.
Case Study: Biocompatible Polymers
Research has shown that incorporating triacetylated 2-deoxy-D-ribose into polymer matrices can enhance biocompatibility and drug release profiles. These materials are being investigated for use in controlled drug delivery systems that require precise release kinetics .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through its ability to interact with nucleic acids and enzymes involved in nucleotide metabolism. It can inhibit enzymes such as DNA polymerases and RNA polymerases, leading to the disruption of nucleic acid synthesis. The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity.
Comparison with Similar Compounds
2-Deoxyribose
2-Deoxy-D-erythro-pentofuranose
1,3,5-Tri-O-methyl-2-deoxy-alpha-D-erythro-pentofuranose
Biological Activity
1,3,5-Tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose (CAS No. 96291-74-6) is a pentofuranose derivative that has garnered interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
This compound is characterized by the following chemical formula and structure:
- Chemical Formula : C11H16O7
- Molecular Weight : 248.25 g/mol
The compound features three acetyl groups attached to the hydroxyl groups of the deoxy-pentofuranose structure, which influences its solubility and reactivity.
Synthesis
A convenient synthesis method for this compound involves the acetylation of 2-deoxy-D-erythro-pentose. The process typically yields high purity and quantity, making it suitable for further biological studies .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In various assays, it has demonstrated the ability to scavenge free radicals effectively. For instance:
- DPPH Radical Scavenging : The compound showed concentration-dependent scavenging activity with IC50 values comparable to ascorbic acid.
- FRAP Assay : Results indicated strong ferric reducing antioxidant power, supporting its role as a potent antioxidant .
Antimicrobial Activity
The compound has been tested against various bacterial strains with promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 mg/mL |
Pseudomonas aeruginosa | 12.5 mg/mL |
These findings suggest that it possesses antibacterial properties that could be explored for therapeutic applications .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. It was noted that at certain concentrations, it could induce apoptosis in cancer cells while maintaining viability in normal cells. This selective cytotoxicity is crucial for potential anti-cancer applications .
Case Studies
- Antioxidant Mechanism Investigation : A study evaluated the mechanisms underlying the antioxidant activity of related compounds, suggesting that hydroxyl groups play a critical role in radical scavenging . This insight can be extrapolated to understand the activity of this compound.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of similar acetylated sugars, confirming their effectiveness against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
[(2R,3S,5R)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMBTAACMQRSS-AXFHLTTASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@H](O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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